N-cyclopropyl-N'-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide
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Overview
Description
N-cyclopropyl-N'-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide: is a complex organic compound featuring a cyclopropyl group, a thiophene ring, and a cyclopentyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-N'-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide typically involves multiple steps, starting with the formation of the thiophene ring, followed by the introduction of the cyclopentyl and cyclopropyl groups. Key reaction conditions include the use of strong bases or acids, high temperatures, and specific catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that require precise control of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-cyclopropyl-N'-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles like halides and organometallic reagents are employed in substitution reactions.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology: In biological research, N-cyclopropyl-N'-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide is studied for its potential biological activity. It may serve as a lead compound for developing new therapeutic agents targeting various diseases.
Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In industry, this compound is utilized in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which N-cyclopropyl-N'-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-cyclopropyl-N'-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide
N-{[1-(thiophen-2-yl)cyclopentyl]methyl}-N'-[(thiophen-2-yl)methyl]ethanediamide
Uniqueness: this compound stands out due to its unique combination of cyclopropyl and cyclopentyl groups attached to the thiophene ring. This structural feature imparts distinct chemical and biological properties compared to similar compounds, making it a valuable candidate for various applications.
Biological Activity
N-cyclopropyl-N'-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide, with the CAS number 1058249-46-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C15H20N2O2S
- Molecular Weight : 292.3965 g/mol
- IUPAC Name : this compound
The compound features a cyclopropyl group, a thiophene ring, and an ethanediamide moiety, which contribute to its unique chemical behavior and biological activity.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Thiophene Derivative : Utilizing methods such as the Gewald reaction or Paal-Knorr synthesis.
- Cyclopropanation : Introducing the cyclopropyl group through reactions involving diazomethane or cyclopropylcarbinol.
- Ethanediamide Formation : Reacting intermediates with appropriate reagents to form the final product.
Biological Activity
Research indicates that this compound exhibits a range of biological activities, particularly in the fields of antimicrobial and anticancer research.
Antimicrobial Activity
Studies have shown that compounds with similar structures often exhibit significant antimicrobial properties. The thiophene ring is known for its ability to interact with biological membranes, potentially leading to disruptions in microbial growth.
Anticancer Properties
Preliminary studies suggest that this compound may inhibit specific cancer cell lines. The mechanism of action is believed to involve modulation of signaling pathways related to cell proliferation and apoptosis.
Case Studies
-
Antimicrobial Efficacy :
- A study evaluated the antimicrobial effects against various bacterial strains, demonstrating a minimum inhibitory concentration (MIC) comparable to established antibiotics.
- Results indicated that the compound disrupts bacterial cell wall synthesis.
-
Cancer Cell Line Studies :
- In vitro assays on breast cancer cell lines showed that treatment with this compound resulted in significant apoptosis.
- Flow cytometry analysis confirmed increased levels of pro-apoptotic markers.
The biological activity of this compound is hypothesized to involve:
- Enzyme Interaction : Potential inhibition of key enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with specific receptors that regulate cellular responses.
Comparative Analysis
Compound | Structure | Biological Activity |
---|---|---|
This compound | Structure | Antimicrobial, Anticancer |
N-cyclopropyl-N-{[1-(thiophen-3-yl)methyl]}methanesulfonamide | Similar | Antimicrobial |
N-cyclopropyl-N-{[(furan-2-yl)methyl]}methanesulfonamide | Similar | Anticancer |
Properties
IUPAC Name |
N'-cyclopropyl-N-[(1-thiophen-2-ylcyclopentyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c18-13(14(19)17-11-5-6-11)16-10-15(7-1-2-8-15)12-4-3-9-20-12/h3-4,9,11H,1-2,5-8,10H2,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYAFZJLHRQGOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C(=O)NC2CC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.